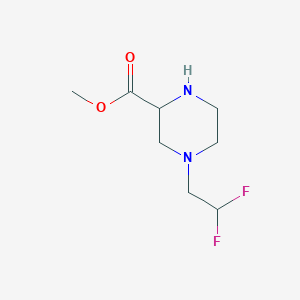

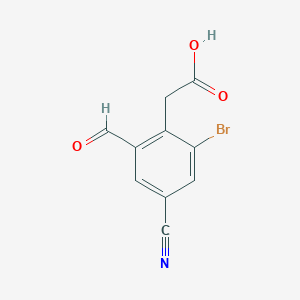

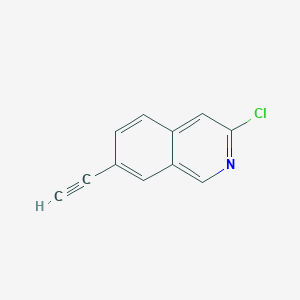

![molecular formula C8H9N3O2 B1484706 3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098085-32-4](/img/structure/B1484706.png)

3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid

Vue d'ensemble

Description

The compound “3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid” is a complex organic molecule that contains a pyrazole ring and a propanoic acid group. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms adjacent to each other . Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with chemical formula CH3CH2COOH .

Molecular Structure Analysis

The molecular structure of “3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid” would likely show the pyrazole ring attached to a propanoic acid group via a carbon atom .Chemical Reactions Analysis

Again, while specific reactions involving “3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid” are not available, compounds with similar structures can undergo a variety of reactions. For instance, esters can react with alcohols to yield an ester and hydrochloric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid” would depend on its specific structure. For instance, similar compounds like “3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid” have a molecular weight of 197.19 and are stored at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Design and Synthesis

3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid: is a valuable compound in medicinal chemistry due to its pyrazole core, which is a common motif in pharmaceuticals . The cyano group can act as a synthetic handle for further chemical modifications, allowing for the design of new drug candidates with potential biological activities. Its propanoic acid moiety could be utilized to improve the compound’s solubility or to introduce additional pharmacophores through esterification or amidation.

Agriculture: Development of Agrochemicals

In the agricultural sector, this compound could be explored for the development of novel agrochemicals . The pyrazole ring is known for its presence in various herbicides and insecticides. The structural versatility provided by the cyanomethyl group could lead to the synthesis of derivatives with enhanced activity or selectivity against specific agricultural pests.

Material Science: Functional Materials Synthesis

The unique structure of 3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid offers potential applications in material science, particularly in the synthesis of functional materials . Its reactive groups can be employed in polymerization reactions or to create organic frameworks with specific electronic or photonic properties.

Environmental Science: Pollutant Remediation

This compound’s reactivity could be harnessed in environmental science for pollutant remediation processes . It could serve as a building block for synthesizing absorbents or catalysts that help in the breakdown of environmental contaminants, contributing to cleaner water and air.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid can be a candidate for enzyme inhibition studies . The pyrazole moiety is structurally similar to the adenine base in nucleotides, which might allow it to interact with enzymes’ active sites, providing insights into their functioning and aiding in the development of inhibitors.

Pharmacology: Pharmacokinetic Modulation

The compound could be investigated for its role in pharmacokinetic modulation . Its structural features might be beneficial in altering the absorption, distribution, metabolism, and excretion (ADME) properties of drug molecules, potentially leading to improved therapeutic profiles.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-[1-(cyanomethyl)pyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-3-4-11-6-7(5-10-11)1-2-8(12)13/h5-6H,1-2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBUSWZNMJUDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC#N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

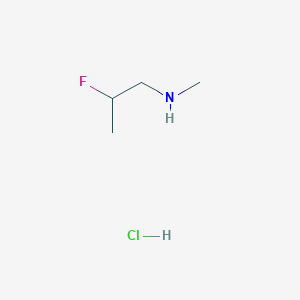

![1-Methyl-4,7-dihydropyrano[3,4-d]imidazol-6(1H)-one](/img/structure/B1484638.png)